![molecular formula C15H18N2OS2 B2412368 (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 324547-34-4](/img/structure/B2412368.png)
(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
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Overview
Description
“(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one” is a chemical compound. It is also known as 5-(4-Dimethylaminobenzylidene)rhodanine, which is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it was characterized by UV-Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR (1H, 13C, DEPT, 1H-1H COSY, NOESY, HSQC, and HBMC) spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction, which revealed strong intermolecular interactions between dimers of the compound connected to each other through dipole–dipole interactions S–C, N–C y O–C in the absence of hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, significant acidochromic behavior was observed for 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone 1e. This result is owing to the preferential protonation of the chromophoric N, N -dimethylamino group, that is, quaternary salt formation and deactivation of the resonance system .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied. It is an off-white solid with a melting point of 118–121°C. Its 1H NMR spectrum shows signals at 3.02 (s, 6H, (CH3)2); 6.79 (d, 2H, JHH = 9.0 Hz, Ar-H); 7.16 (t, 2H, JHH = 7.5 Hz, Ar-H); 7.33 (t, 1H, JHH = 7.0 Hz, Ar-H); 7.46 (t, 1H, JHH = 8.0 Hz, Ar-H); 7.76 (d, 2H, JHH = 8.5 Hz, Ar-H); 8.32 (s, 1H, HCN). The FTIR spectrum shows peaks at 2881 (CH), 1600 (HCN), 1523 (NO), 1363 (CN) cm-1 .
Scientific Research Applications
- For the first time, researchers reported the strong electrogenerated chemiluminescence of the organic dye bis[4-(dimethylamino)phenyl]squaraine (BDPSQ) . BDPSQ exhibits a high quantum yield and light stability, making it suitable for ECL analysis and imaging applications.
- 4-N,N-Dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) is an important nonlinear optical material. However, its poor conductivity and challenging crystal growth process limit practical applications. Novel binary composite films have been designed to address these issues .
- A study investigated four Schiff base compounds, including N,N-dimethyl-4-((4-nitrophenyl)imino)methyl)aniline (ABS1) and 4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline (ABS2) . These compounds exhibit diverse biological activities and are relevant for medicinal chemistry research .
- A new chromophore, 4-[4-(4-dimethylamino-phenyl)buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate (DACSC) , with extended π-conjugation was synthesized. Nucleation and solubility studies were performed to identify suitable solvent systems for material growth .
- Thiazolidinone derivatives, including our compound of interest, have been explored for their potential in PDT. PDT involves using light-activated compounds to selectively destroy cancer cells .
Electrogenerated Chemiluminescence (ECL) Analysis and Imaging
Nonlinear Optical and Terahertz Sensitive Material
Biological Activities of Schiff Base Compounds
Extended π-Conjugation Chromophores
Photodynamic Therapy (PDT)
Future Directions
The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For instance, significant acidochromic behavior was observed for 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone 1e, suggesting potential applications in the field of acid-base indicators .
properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-10(2)17-14(18)13(20-15(17)19)9-11-5-7-12(8-6-11)16(3)4/h5-10H,1-4H3/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQLFXXPOFBDK-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one |
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